![molecular formula C20H39P B12574106 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane CAS No. 581777-90-4](/img/structure/B12574106.png)
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is a phosphorus-containing compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including catalysis and material science. The bicyclic framework provides a rigid structure, which can be advantageous in certain chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane typically involves the hydrophosphination of unactivated alkenes. This process requires the handling of phosphine (PH₃) under high pressure and temperature conditions. The reaction is often radical-mediated and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The bicyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .
Scientific Research Applications
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or interact with other biomolecules, thereby modulating their activity. The compound can act as a ligand, forming complexes with metals and facilitating various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
9-Phosphabicyclo[3.3.1]nonane: Similar bicyclic structure but with different substituents.
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane: Another variant with methyl groups at specific positions.
2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide: Contains a selenium atom, providing different chemical properties.
Uniqueness
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is unique due to its dodecyl substituent, which imparts specific hydrophobic properties and influences its reactivity and applications. The presence of the long alkyl chain can enhance its solubility in organic solvents and affect its interaction with other molecules.
Properties
CAS No. |
581777-90-4 |
|---|---|
Molecular Formula |
C20H39P |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-dodecyl-2-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H39P/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-15-19-13-12-14-20(21)18-19/h19-20H,2-18H2,1H3 |
InChI Key |
GWVBHYLUKBAYIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP1CCC2CCCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



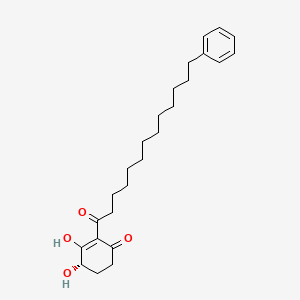
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
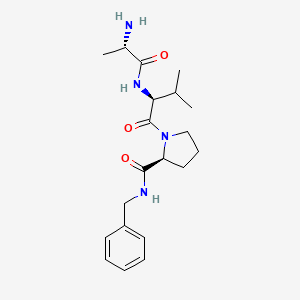
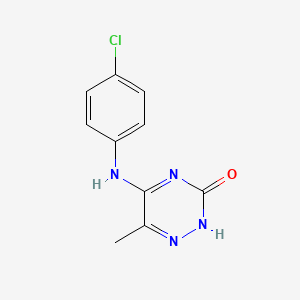
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
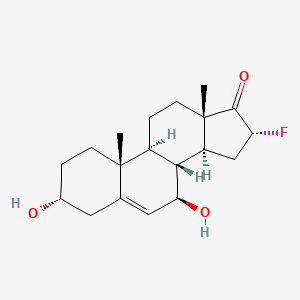
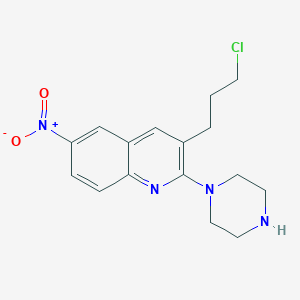

![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

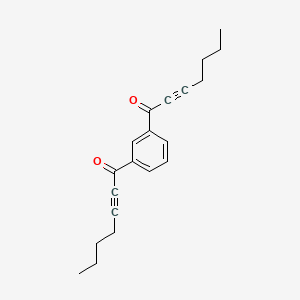
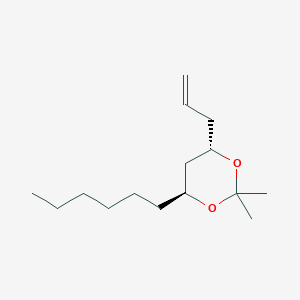
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
